molecular formula C13H23Cl2N3 B6172924 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride CAS No. 2460754-26-9

5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No.: B6172924
CAS No.: 2460754-26-9
M. Wt: 292.2
InChI Key:
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Description

5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a synthetic organic compound characterized by its pyrimidine core substituted with ethyl, methyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The piperidinyl group is then introduced via nucleophilic substitution.

    Preparation of the Pyrimidine Core: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Alkylation: The ethyl and methyl groups are introduced using alkyl halides in the presence of a base such as potassium carbonate.

    Nucleophilic Substitution: The piperidinyl group is introduced by reacting the intermediate with piperidine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or receptor activation.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine
  • 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyridine
  • 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrazine

Uniqueness

Compared to similar compounds, 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

2460754-26-9

Molecular Formula

C13H23Cl2N3

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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